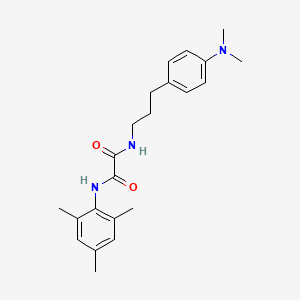

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-15-13-16(2)20(17(3)14-15)24-22(27)21(26)23-12-6-7-18-8-10-19(11-9-18)25(4)5/h8-11,13-14H,6-7,12H2,1-5H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKSHFUQCBCHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable propylamine derivative under controlled conditions to form an intermediate. This intermediate is then reacted with mesityloxalyl chloride in the presence of a base to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to specific sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Oxalamide vs. Phthalimide: The target compound’s oxalamide core differs from 3-chloro-N-phenyl-phthalimide’s phthalimide structure. Phthalimides are established in polymer synthesis due to their thermal stability and reactivity as monomers .

- Dimethylamino Groups: The dimethylaminophenyl group in the target compound parallels the dimethylaminosulfonyl group in tolylfluanid . In pesticides, such groups enhance bioavailability and target binding. However, the target’s phenyl-linked dimethylamino group may confer distinct electronic effects compared to sulfonyl-linked analogs.

- Mesityl vs. Chloro Substituents: The mesityl group’s steric bulk contrasts with the chloro substituent in 3-chloro-N-phenyl-phthalimide. This could improve solubility in nonpolar solvents or reduce crystallization tendencies in polymer matrices.

Hypothetical Application-Based Comparisons

Polymers/Materials Science:

- 3-Chloro-N-phenyl-phthalimide is used in polyimide synthesis, requiring high purity for polymerization .

- Propyl Chain Flexibility : The target’s propyl spacer may increase molecular flexibility compared to rigid phthalimides, impacting polymer mechanical properties.

Agrochemicals:

- Tolylfluanid leverages a dimethylaminosulfonyl group for fungicidal activity . The target’s dimethylaminophenyl group may interact similarly with biological targets but lacks the sulfonyl moiety critical for tolylfluanid’s mode of action.

- Mesityl Group : The mesityl substituent’s hydrophobicity could improve membrane permeability in agrochemical applications, akin to trimethylphenyl groups in other pesticides.

Pharmaceuticals:

- Piperidine Derivatives (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine) feature sulfonyl and aromatic groups for receptor binding . The target’s dimethylaminophenyl group could mimic aryl interactions in drug design, though the oxalamide core may limit blood-brain barrier penetration.

Contradictions and Limitations

- Evidence Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity are provided, limiting quantitative comparisons.

- Functional Group Trade-offs: While the dimethylamino group in tolylfluanid enhances bioactivity , its placement on a phenylpropyl chain in the target compound may alter pharmacokinetics.

Biological Activity

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that can be broken down into its components:

- Dimethylamino group : Known for enhancing lipophilicity and biological activity.

- Mesityl group : Often contributes to the stability and solubility of the compound.

- Oxalamide linkage : This moiety is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound often exert their effects through:

- Mitochondrial dysfunction : Inducing depolarization of mitochondrial membranes, leading to increased reactive oxygen species (ROS) production, which can trigger apoptosis in target cells .

- Cell membrane integrity disruption : Compounds in this class have been shown to compromise cell membrane integrity, leading to cell death .

Antimicrobial Effects

Studies have demonstrated that related compounds exhibit significant antimicrobial properties. For instance:

- Activity against Leishmania spp. : N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (C4), a structurally similar compound, showed selective antileishmanial activity through mitochondrial disruption .

Cytotoxicity Studies

Cytotoxicity assays reveal that these compounds can selectively target cancer cells while sparing normal cells. The following table summarizes findings from various studies:

| Compound | Target Cells | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N1-(3-(4-(dimethylamino)phenyl)... | Cancer cell lines | 10-25 | Mitochondrial dysfunction |

| C4 | L. amazonensis | 5 | Mitochondrial superoxide anion formation |

| Other derivatives | Various cancer types | 15-30 | Disruption of cell membrane integrity |

Case Study 1: Leishmaniasis Treatment

A study focusing on the effects of C4 on Leishmania amazonensis demonstrated that treatment led to morphological changes in the parasite and significant cytotoxic effects. These changes included:

- Increased mitochondrial ROS levels.

- Loss of membrane integrity.

This suggests that compounds with similar structures may also be effective against other pathogens by exploiting similar mechanisms.

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines showed that this compound exhibits selective cytotoxicity. The results indicated that the compound could induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.